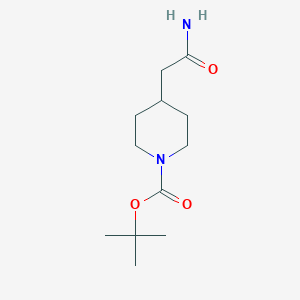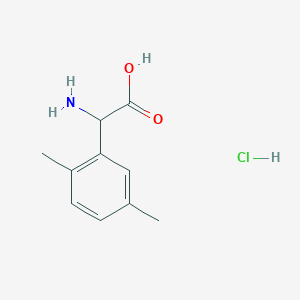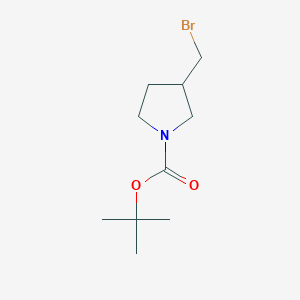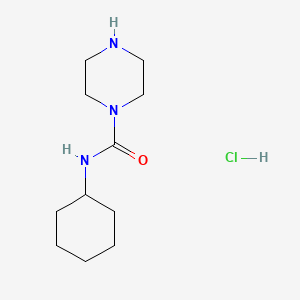
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound. It is an alkylated derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves the incorporation of rigidity into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H21NO3 . It has a molecular weight of 227.30 .Chemical Reactions Analysis
This compound is a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes. It is also a reactant for α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 38-42 °C . It has an empirical formula of C12H21NO3 and a molecular weight of 227.30 .Applications De Recherche Scientifique
Peptide Synthesis
Application Summary
“Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the synthesis of various compounds. It is particularly useful in the field of peptide synthesis .
Methods of Application
This compound is used as a reactant in various chemical reactions. The specific procedures and technical details would depend on the exact synthesis being performed .
Results or Outcomes
The outcomes of these syntheses can vary widely, but this compound is a key building block in the creation of various peptides .
Synthesis of Novel Organic Compounds
Application Summary
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Methods of Application
The compound is used as a reactant in various chemical reactions to synthesize the aforementioned organic compounds .
Results or Outcomes
The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis of Pim-1 Inhibitors and Selective GPR119 Agonists
Application Summary
This compound is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which have potential applications in the treatment of cancer and type II diabetes, respectively .
Methods of Application
The specific procedures and technical details would depend on the exact synthesis being performed .
Results or Outcomes
The outcomes of these syntheses can vary widely, but this compound is a key building block in the creation of these inhibitors and agonists .
Synthesis of Spiro-Compounds
Application Summary
Functionalized piperazine derivatives were applied in radiopharmaceutical research as starting material for spiro-compounds .
Methods of Application
The compound is used as a reactant in various chemical reactions to synthesize the aforementioned spiro-compounds .
Results or Outcomes
The synthesized spiro-compounds are used for the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFGLKMWGHNEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647888 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
782493-57-6 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)


![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)